molecular formula C82H108N18O20S2 B1591450 1-N-Tyr-somatostatin CAS No. 59481-23-1

1-N-Tyr-somatostatin

Cat. No. B1591450
CAS RN: 59481-23-1
M. Wt: 1730 g/mol
InChI Key: HKWVRZAGMOSZAK-QHJNDZJOSA-N
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Description

“1-N-Tyr-somatostatin” is a biochemical variant of somatostatin . It is also known by other synonyms such as “Tyr (1)-somatostain 14”, “1-N-Tyr-somatostatin”, “Tyr-8-trp-somatostatin 14”, and "Somatostatin, N-tyr (1)" . The empirical formula of this compound is C82H108N18O20S2 and it has a molecular weight of 1729.97 .


Molecular Structure Analysis

“1-N-Tyr-somatostatin” contains a total of 236 bonds, including 128 non-H bonds, 49 multiple bonds, 28 rotatable bonds, 15 double bonds, and 34 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 13 secondary amides (aliphatic), and 3 primary amines .


Physical And Chemical Properties Analysis

“1-N-Tyr-somatostatin” is a white lyophilisate . Its InChI Key is HKWVRZAGMOSZAK-QHJNDZJOSA-N . The storage temperature for this compound is -20°C .

Scientific Research Applications

Versatile Conjugation for Enhanced Binding Affinity

The development of multivalent peptide systems, such as Tyr(3)-octreotide-conjugated dendrimers, illustrates an advanced application of somatostatin analogs. These systems aim to increase binding affinity to somatostatin receptors on tumor cells, potentially offering improved diagnostic and therapeutic outcomes for neuroendocrine tumors and gastrointestinal disorders (C. Yim et al., 2009).

Clinical Efficacy in Neuroendocrine Tumors

Clinical studies have shown the efficacy of somatostatin analogs like lanreotide in managing symptoms and inhibiting tumor progression in neuroendocrine tumors. The lanreotide study highlights its role in significantly prolonging progression-free survival among patients, demonstrating the therapeutic potential of somatostatin receptor targeting in clinical practice (M. Caplin et al., 2014).

Receptor Mapping for Targeted Therapies

Research into the expression of somatostatin receptor subtypes across different tumor types aids in the design of targeted therapies. For instance, mapping SST expression in pituitary adenomas provides insights into the receptor profiles that somatostatin analogs can target, informing therapeutic strategies (E. Thodou et al., 2006).

Radionuclide Therapy

Somatostatin analogs labeled with therapeutic radionuclides represent a significant advance in treating somatostatin receptor-positive tumors. Studies have demonstrated the effectiveness of radiolabeled octreotide and octreotate in tumor size reduction and symptom management, with potential benefits in overall survival rates for patients with neuroendocrine tumors (M. de Jong et al., 2002).

Diagnostic Imaging and Peptide Receptor Radionuclide Therapy (PRRT)

The use of radiolabeled somatostatin analogs has significantly impacted the diagnostic imaging and treatment of gastroenteropancreatic neuroendocrine tumors (GEPNETs). These advances offer promising tools for patient management, combining diagnostic precision with targeted radionuclide therapy to improve patient outcomes (D. Kwekkeboom et al., 2010).

Safety And Hazards

When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .

properties

IUPAC Name

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVRZAGMOSZAK-QHJNDZJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H108N18O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Tyr-somatostatin

CAS RN

59481-23-1
Record name Somatostatin, N-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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